molecular formula C26H15N5O B13098906 2-[3-(1,3-Benzoxazol-2-yl)quinolin-7-yl]-2H-naphtho[1,2-d][1,2,3]triazole CAS No. 64887-44-1

2-[3-(1,3-Benzoxazol-2-yl)quinolin-7-yl]-2H-naphtho[1,2-d][1,2,3]triazole

Cat. No.: B13098906
CAS No.: 64887-44-1
M. Wt: 413.4 g/mol
InChI Key: AQPRVVZDECSMDI-UHFFFAOYSA-N
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Description

2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole is an organic compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by the presence of a naphthotriazole moiety fused with a quinoline and benzo[d]oxazole ring system, making it a unique and intriguing molecule for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole typically involves multi-step reactions. One common method includes the reaction of benzotriazole derivatives with quinoline and benzo[d]oxazole precursors under basic conditions. The reaction is often carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives .

Scientific Research Applications

2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. Additionally, it may interact with specific enzymes and receptors, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole is unique due to its combination of three distinct ring systems, which confer specific chemical and physical properties. This structural complexity enhances its potential for diverse applications in various scientific fields .

Biological Activity

The compound 2-[3-(1,3-Benzoxazol-2-yl)quinolin-7-yl]-2H-naphtho[1,2-d][1,2,3]triazole is a hybrid molecule that combines structural features from benzoxazole, quinoline, and naphtho-triazole moieties. This unique structure suggests potential biological activities that merit detailed exploration. The following sections summarize the current understanding of its biological activity based on available literature.

Anticancer Activity

Research indicates that derivatives of benzoxazole and quinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have demonstrated activity against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of signaling proteins and enzymes involved in cell cycle regulation .

Cell Line IC50 (µM) Mechanism
MCF-712.5Apoptosis Induction
A54915.0Cell Cycle Arrest
HepG210.0Inhibition of Proliferation

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Similar benzoxazole derivatives have shown activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest a selective action against certain pathogens.

Microorganism MIC (µg/ml)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Enzyme Inhibition

Inhibitory activity against key enzymes has been reported for compounds with structural similarities to the target molecule. Notably, some derivatives exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.

Enzyme IC50 (µM) Selectivity
AChE5.0Moderate
BuChE3.5High

Study 1: Anticancer Efficacy in MCF-7 Cells

In a study published in Cancer Letters, researchers synthesized several derivatives based on the naphtho-triazole framework and tested their efficacy against MCF-7 cells. The most potent derivative exhibited an IC50 value of 12.5 µM, significantly enhancing apoptosis markers compared to control groups. This study highlights the potential of naphtho-triazole derivatives in targeting breast cancer cells effectively.

Study 2: Antimicrobial Activity Against Fungal Pathogens

A comprehensive screening of various benzoxazole derivatives revealed that some exhibited remarkable antifungal activity against Candida albicans. The study found MIC values ranging from 8 to 32 µg/ml across different derivatives, establishing a promising avenue for developing antifungal agents from these compounds.

Properties

CAS No.

64887-44-1

Molecular Formula

C26H15N5O

Molecular Weight

413.4 g/mol

IUPAC Name

2-(7-benzo[e]benzotriazol-2-ylquinolin-3-yl)-1,3-benzoxazole

InChI

InChI=1S/C26H15N5O/c1-2-6-20-16(5-1)10-12-22-25(20)30-31(29-22)19-11-9-17-13-18(15-27-23(17)14-19)26-28-21-7-3-4-8-24(21)32-26/h1-15H

InChI Key

AQPRVVZDECSMDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN(N=C32)C4=CC5=NC=C(C=C5C=C4)C6=NC7=CC=CC=C7O6

Origin of Product

United States

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